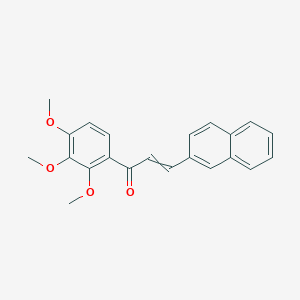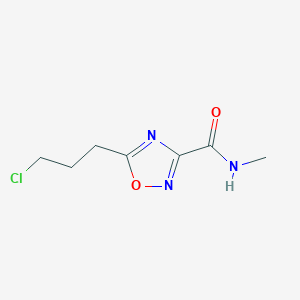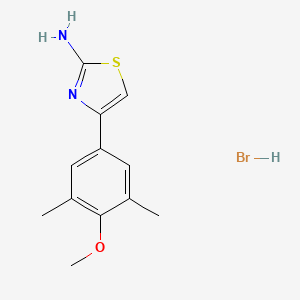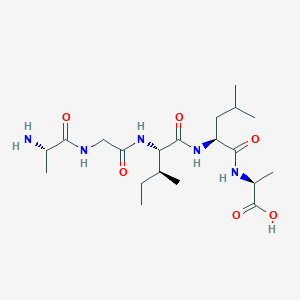
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine typically involves the introduction of trifluoromethyl and pyridine groups into an ethylamine backbone. Common synthetic routes may include:
Nucleophilic Substitution: Starting with a suitable pyridine derivative, a nucleophilic substitution reaction can introduce the trifluoromethyl group.
Reductive Amination: This method involves the reaction of a pyridine aldehyde with a trifluoromethyl amine under reducing conditions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could target the trifluoromethyl group or the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the unique properties of fluorine atoms.
Medicine: Investigation into its potential as a drug candidate or as a part of drug delivery systems.
Industry: Use in the development of advanced materials with specific properties such as high thermal stability or resistance to degradation.
作用機序
The mechanism of action for 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance binding affinity or metabolic stability.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-(Trifluoromethyl)pyridine: Lacks the ethylamine group but contains the trifluoromethyl and pyridine moieties.
2-Methylpyridine: Contains the pyridine ring and methyl group but lacks the trifluoromethyl and ethylamine groups.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine is unique due to the combination of its trifluoromethyl, pyridine, and ethylamine groups. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where such properties are desired.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-4-6(2-3-13-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChIキー |
QNFKIMNPIAUCDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)



![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)


![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)

